Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVCDABLYPUDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564363 | |
| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120083-60-5 | |
| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Propargylamine and Trifluoromethyl-Containing Building Blocks
The one-pot cyclocondensation of propargylamine with diethyl butynedioate and hydrogen peroxide in ethanol at 65°C for 12 hours yields diethyl pyridine-2,3-dicarboxylate (82%). To introduce the trifluoromethyl group at position 5, ethyl 4,4,4-trifluoro-3-oxobutanoate replaces diethyl butynedioate. This trifluoromethyl ketone participates in a [3+2+1] cyclization with propargylamine, facilitated by hydrogen peroxide, to form the pyridine ring. The reaction mechanism involves:
-
Nucleophilic attack of propargylamine on the ketone, forming an enamine intermediate.
-
Oxidative cyclization with hydrogen peroxide, generating the pyridine core.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–70°C (65°C optimal) |
| Reaction Time | 11–13 hours (12 hours optimal) |
| Molar Ratio (Propargylamine : Trifluoro-Ketone : H₂O₂) | 1 : 1 : 1.5 |
| Solvent | Ethanol |
Post-reaction workup includes ethanol recovery via distillation, aqueous extraction with ethyl acetate, and reduced-pressure distillation (6 mmHg) to isolate the product (165–170°C fraction).
Halogenation-Trifluoromethylation of Pre-Formed Pyridine Intermediates
Synthesis of Diethyl 5-Bromopyridine-2,3-Dicarboxylate
Diethyl pyridine-2,3-dicarboxylate undergoes electrophilic bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The bromine atom directs subsequent trifluoromethylation via Ullmann-type coupling with trifluoromethyl copper(I) iodide (CF₃CuI) in the presence of a palladium catalyst.
Reaction Scheme
Yield Comparison
| Step | Yield (%) | Conditions |
|---|---|---|
| Bromination | 75 | NBS (1.2 eq), DMF, 80°C, 6h |
| Trifluoromethylation | 68 | CF₃CuI (2 eq), Pd(PPh₃)₄ (5 mol%), DMF, 100°C, 12h |
This method avoids harsh fluorination conditions but requires stoichiometric trifluoromethyl copper reagents, increasing costs.
Vapor-Phase Fluorination of Trichloromethyl Precursors
Chlorination-Fluorination of Diethyl 5-(Trichloromethyl)Pyridine-2,3-Dicarboxylate
A scalable approach involves chlorinating diethyl 5-methylpyridine-2,3-dicarboxylate with Cl₂ gas at 300–400°C in the presence of FeCl₃ to form the trichloromethyl derivative. Subsequent vapor-phase fluorination with HF over a Cr₂O₃ catalyst at 380°C converts CCl₃ to CF₃.
Reaction Parameters
| Parameter | Chlorination | Fluorination |
|---|---|---|
| Temperature | 350°C | 380°C |
| Catalyst | FeCl₃ | Cr₂O₃ |
| Gas | Cl₂ | HF |
| Yield | 89% (CCl₃) | 78% (CF₃) |
This method is suitable for industrial-scale production but risks ester group degradation under high temperatures.
Comparative Analysis of Synthetic Routes
Table 4.1: Method Comparison
| Method | Yield (%) | Cost | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | 82 | Low | Moderate | 98.5% |
| Halogenation-Trifluoromethylation | 68 | High | Low | 97.2% |
| Vapor-Phase Fluorination | 78 | Moderate | High | 96.8% |
Cyclocondensation offers the highest yield and lowest cost but requires specialized trifluoromethyl building blocks. Vapor-phase fluorination balances scalability and efficiency, making it preferable for bulk synthesis.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
Chemistry
DFMPDC serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Research indicates that DFMPDC exhibits significant biological activity , particularly:
- Antimicrobial Activity: In vitro studies have shown that DFMPDC is effective against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .
- Anticancer Activity: Preliminary studies indicate that DFMPDC may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its structural features contribute to its interaction with cellular targets involved in cancer progression .
Industrial Applications
DFMPDC is utilized in several industrial sectors:
Mechanism of Action
The mechanism of action of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester groups facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Data for Pyridine-2,3-Dicarboxylate Complexes
Table 2: Comparative Reactivity in Hydrolysis
| Compound | Ester Group | Hydrolysis Rate (Relative) | Product |
|---|---|---|---|
| This compound | Ethyl | Slow | 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid |
| Dimethyl 3,5-pyridinedicarboxylate | Methyl | Fast | Pyridine-3,5-dicarboxylic acid |
Biological Activity
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate (DFMPDC) is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and two ester functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
- Molecular Formula : C₁₂H₁₂F₃NO₄
- Molecular Weight : Approximately 291.23 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The ester groups are crucial for interactions with various biological targets, potentially modulating enzyme activity and receptor binding.
Antimicrobial Properties
Research indicates that DFMPDC exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
DFMPDC has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.
The biological activity of DFMPDC is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DFMPDC has been shown to inhibit enzymes involved in key metabolic pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and regulating cell growth .
Comparative Analysis with Similar Compounds
A comparative analysis highlights DFMPDC's unique properties relative to similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Pyridine ring with trifluoromethyl group | Potential antimicrobial and antitumor activity |
| Diethyl 5-methylpyridine-2,3-dicarboxylate | Methyl group instead of trifluoromethyl | Lower reactivity compared to trifluoromethyl |
| Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | Trifluoromethyl at position 6 | Different biological activity profile |
| Diethyl 4-(trifluoromethyl)pyridine-2,3-dicarboxylate | Trifluoromethyl at position 4 | Variations in binding affinity |
This table underscores the distinctiveness of DFMPDC in terms of its chemical reactivity and potential applications in medicinal chemistry.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that DFMPDC exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating strong antibacterial properties.
- Cancer Cell Line Testing : In vitro testing on human cancer cell lines demonstrated that DFMPDC reduced cell viability by over 70% at concentrations of 50 µM after 48 hours, suggesting potent anticancer effects.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that DFMPDC induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the standard synthetic routes for Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate?
The synthesis typically involves esterification of the corresponding pyridinedicarboxylic acid with ethanol in the presence of acid catalysts. For example, trifluoromethyl-substituted pyridine intermediates are functionalized via nucleophilic substitution or catalytic coupling reactions. A key step is the introduction of the trifluoromethyl group, which may require specialized reagents like trifluoromethylating agents under inert conditions. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the pyridine ring structure, trifluoromethyl group, and ester substituents. For instance, H NMR typically shows resonances for ethyl ester protons (δ ~1.2–1.4 ppm for CH, δ ~4.2–4.4 ppm for CH) and pyridine protons (δ ~7.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Absorptions near 1720–1740 cm confirm ester carbonyl groups, while C-F stretches appear at 1100–1200 cm .
Q. What are common applications of this compound in academic research?
It serves as a precursor for:
- Metal-Organic Frameworks (MOFs) : Pyridinedicarboxylate ligands (e.g., pyrdc) coordinate with metal ions to form porous structures .
- Pharmaceutical Intermediates : Derivatives are used in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
Key strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling reactions, as seen in Suzuki-Miyaura protocols for aryl boronic acid derivatives .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction rates .
- Purification Techniques : Gradient elution in HPLC or flash chromatography resolves byproducts, especially regioisomers .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed?
- Solvent Effects : Ensure consistency in deuterated solvents (e.g., CDCl vs. DMSO-d), as they influence chemical shifts.
- Dynamic Processes : Check for tautomerism or rotameric equilibria, which may broaden or split peaks .
- Reference Standards : Compare with literature data for analogous pyridinedicarboxylates. For example, diethyl pyridine-2,3-dicarboxylate (CAS 2050-22-8) shows similar ester proton shifts .
Q. What mechanistic insights govern the reactivity of the trifluoromethyl group in derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
